N-Benzyl-2-(2,2,3,3-tetrafluoropropoxy)acetamide
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Overview
Description
N-Benzyl-2-(2,2,3,3-tetrafluoropropoxy)acetamide is an organic compound with the molecular formula C12H14F4NO2 It is characterized by the presence of a benzyl group attached to an acetamide moiety, which is further substituted with a tetrafluoropropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-(2,2,3,3-tetrafluoropropoxy)acetamide typically involves the reaction of benzylamine with 2,2,3,3-tetrafluoropropyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of benzylamine attacks the carbonyl carbon of the chloroacetate, leading to the formation of the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-(2,2,3,3-tetrafluoropropoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine or other reduced forms.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typically used.
Substitution: Reagents like halogens (Cl, Br) or nucleophiles (NH, OH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzyl derivatives.
Scientific Research Applications
N-Benzyl-2-(2,2,3,3-tetrafluoropropoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Benzyl-2-(2,2,3,3-tetrafluoropropoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2,2,2-trifluoroacetamide: Similar structure but with a trifluoroacetamide group instead of tetrafluoropropoxy.
N-Benzylacetamide: Lacks the fluorinated substituent, making it less reactive in certain chemical reactions.
2-(2,2,3,3-Tetrafluoropropoxy)acetamide: Similar structure but without the benzyl group.
Uniqueness
N-Benzyl-2-(2,2,3,3-tetrafluoropropoxy)acetamide is unique due to the presence of both the benzyl and tetrafluoropropoxy groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
402939-52-0 |
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Molecular Formula |
C12H13F4NO2 |
Molecular Weight |
279.23 g/mol |
IUPAC Name |
N-benzyl-2-(2,2,3,3-tetrafluoropropoxy)acetamide |
InChI |
InChI=1S/C12H13F4NO2/c13-11(14)12(15,16)8-19-7-10(18)17-6-9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,17,18) |
InChI Key |
GAEPFEDEZDCFGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COCC(C(F)F)(F)F |
Origin of Product |
United States |
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